2,3,3',4-Tetrachlorobiphenyl

Description

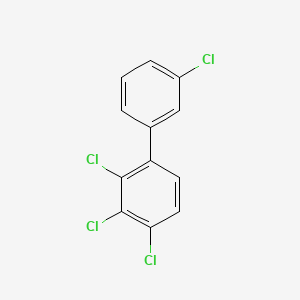

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)9-4-5-10(14)12(16)11(9)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSEEWIVLAUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074221 | |

| Record name | 2,3,3',4-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-24-2 | |

| Record name | PCB 55 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74338-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T34626QGG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Dynamics of 2,3,3 ,4 Tetrachlorobiphenyl

Environmental Persistence and Physicochemical Stability in Diverse Matrices

2,3,3',4-Tetrachlorobiphenyl, also known as PCB 53, is a synthetic organic chemical belonging to the broader class of polychlorinated biphenyls (PCBs). researchgate.netcdc.gov Like other PCBs, it is characterized by a biphenyl (B1667301) structure with chlorine atoms attached. cdc.gov The chemical stability and low reactivity that made PCBs useful in numerous industrial applications also contribute to their significant environmental persistence. researchgate.net These compounds are resistant to breakdown and can remain in the environment for long periods. mdpi.comtercenter.orggov.bc.ca

The physicochemical properties of this compound, such as its low water solubility and high octanol-water partition coefficient, govern its behavior in the environment. These characteristics lead to its strong adsorption to soil and sediment particles, reducing its availability for rapid degradation. researchgate.net Studies on tetrachlorobiphenyls indicate they are very resistant to biodegradation in soil. epa.gov In aquatic environments, while some photolysis may occur in surface waters, these compounds are expected to adsorb to sediment and particulate matter. epa.gov The persistence of PCBs is a key factor in their widespread environmental distribution and long-term risks. mdpi.com

| Property | Value |

|---|---|

| Molecular Formula | C12H6Cl4 |

| Molecular Weight | 292.0 g/mol |

| Appearance | Oily liquids or solids, colorless to light yellow |

| Water Solubility | Low |

| Log Kow (Octanol-Water Partition Coefficient) | High |

Global Distribution Patterns and Reservoir Identification

The persistence of this compound allows for its distribution across the globe, far from its original sources. mdpi.com Industrialized areas are often primary sources of PCB contamination. researchgate.net From these areas, the compound can enter various environmental compartments and undergo long-range transport.

Aquatic Systems (Water, Sediments, Biota)

In aquatic environments, this compound is typically found in low concentrations in the water column due to its hydrophobic nature. mdpi.com Instead, it partitions readily into sediments and suspended particulate matter, which act as major reservoirs for this compound. researchgate.netospar.org Highest sediment PCB concentrations are often found adjacent to urbanized and industrialized areas. researchgate.netuw.edu

Due to its lipophilic (fat-loving) nature, this compound bioaccumulates in aquatic organisms. researchgate.net This means that its concentration increases in organisms over time, reaching levels much higher than in the surrounding water or sediment. The compound is taken up by organisms from the water, sediment, and through their diet. This bioaccumulation leads to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain. researchgate.netmdpi.com For instance, it can be found in amphipods, small prey fish, and larger fish like white perch and channel catfish. researchgate.netuw.edu The lipid content of fish is a significant factor in the accumulation of PCBs. nih.gov

| Aquatic Compartment | Typical Occurrence of this compound | Key Processes |

|---|---|---|

| Water | Low concentrations in the dissolved phase | Partitioning to suspended solids |

| Sediments | Acts as a major sink and reservoir | Sorption, burial, and potential for resuspension |

| Biota (e.g., fish, invertebrates) | High potential for bioaccumulation and biomagnification | Uptake from water and diet, accumulation in fatty tissues |

Terrestrial Environments (Soil, Flora, Terrestrial Fauna)

In terrestrial environments, soil is the primary reservoir for this compound. researchgate.net Contamination of soil can occur through atmospheric deposition, spills, and the land application of contaminated materials like sewage sludge. researchgate.net The strong adsorption of this compound to soil organic matter limits its mobility and leaching into groundwater. However, it can persist in the upper soil layers for extended periods.

From the soil, this compound can be taken up by plants, although the extent of this uptake can vary depending on the plant species and soil conditions. Some studies have shown that plants like poplars and switchgrass can take up and metabolize certain PCB congeners. nih.gov Terrestrial fauna can be exposed to this compound through the ingestion of contaminated soil, water, and food sources. Similar to aquatic systems, biomagnification can occur in terrestrial food chains, leading to higher concentrations in predators.

Atmospheric Transport and Deposition

The atmosphere is a crucial medium for the global distribution of this compound. srrttf.org Although it has a relatively low vapor pressure, it can volatilize from contaminated soils and water surfaces. researchgate.net Once in the atmosphere, it can be transported over long distances in the vapor phase or adsorbed to airborne particulate matter.

Atmospheric deposition, both wet (in rain and snow) and dry, is a significant pathway for the contamination of remote ecosystems, including those far from any direct sources of PCBs. This process contributes to the widespread, low-level background contamination of soils and surface waters globally.

Environmental Fate Processes

The environmental fate of this compound is governed by a combination of transport and transformation processes. Its persistence means that transformation processes like biodegradation and photolysis are generally slow.

Long-Range Atmospheric and Oceanic Transport

The combination of semi-volatility and persistence allows this compound to undergo long-range atmospheric transport. unido.org This process involves cycles of volatilization from warmer regions and deposition in cooler regions, a phenomenon known as "global distillation" or the "grasshopper effect." This leads to the accumulation of PCBs in the colder regions of the world, such as the Arctic.

Ocean currents also play a role in the long-range transport of this compound. The compound can be transported over vast distances adsorbed to suspended particulate matter or within the tissues of migratory marine organisms. This oceanic transport contributes to its presence in remote marine environments.

Sorption and Desorption Dynamics in Soils and Sediments

The environmental fate and mobility of this compound, a member of the polychlorinated biphenyl (PCB) family, are fundamentally governed by its interactions with soils and sediments. As a hydrophobic organic compound, its tendency to move from the aqueous phase to solid matrices like soil and sediment particles dictates its concentration in water, its bioavailability, and its potential for transport. This section details the dynamics of sorption (the binding of the chemical to solid particles) and desorption (its release back into the water).

While detailed experimental data specifically for the this compound congener (also known as PCB 60) is limited in scientific literature, the principles of its sorption and desorption can be thoroughly understood by examining the behavior of other closely related tetrachlorobiphenyl isomers and general PCB characteristics.

Sorption Mechanisms and Controlling Factors

The primary mechanism for the sorption of PCBs in soils and sediments is partitioning into the organic matter fraction. usgs.gov Due to their low water solubility and high hydrophobicity, these compounds preferentially move from the water column or porewater into the organic carbon phase of soil and sediment. usgs.govuw.edu.pl

Several key factors influence the extent of this sorption:

Organic Carbon Content : This is the most critical factor. umich.edu Soils and sediments with higher fractions of organic carbon (f_oc) exhibit significantly greater sorption capacity for PCBs. usgs.govumich.edu The relationship is often described by the organic carbon-normalized partition coefficient (K_oc), which provides a measure of the chemical's tendency to sorb to organic matter. epa.govecetoc.org

Particle Size : An inverse relationship between particle size and sorption has been observed, with smaller particles (like clays and silts) showing higher sorption. uw.edu.pl This is often attributed to the higher organic matter content and larger surface area associated with smaller particle size fractions. umich.edu

Temperature : Sorption of PCBs is an exothermic process. Studies on related compounds, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), have shown that sorption capacity increases with decreasing temperature. nih.govresearchgate.net A decrease in temperature can reduce the solubility of the PCB in water and increase its affinity for the sorbent surface. researchgate.net

Clay Mineral Content : While organic matter is the primary sorption domain, clay minerals can also play a role, particularly under relatively dry conditions where they can act as an adsorbent. usgs.gov

The extent of sorption is quantified by the soil-water partition coefficient (K_d), which is the ratio of the contaminant's concentration in the soil to its concentration in the water at equilibrium. usgs.govmdpi.com For hydrophobic compounds like PCBs, K_d can be estimated by multiplying the organic carbon-normalized partition coefficient (K_oc) by the fraction of organic carbon (f_oc) in the soil or sediment. service.gov.uk

Desorption Dynamics and Kinetics

Desorption, the release of sorbed PCBs from sediment or soil back into the aqueous phase, is a critical process for determining the long-term fate and bioavailability of these contaminants. nih.gov This process is often not a simple, rapid reversal of sorption. Instead, research on various PCB congeners shows that desorption frequently follows complex, multi-phase kinetics. nih.gov

Studies on the closely related isomer 3,4,3',4'-tetrachlorobiphenyl (TCBP) reveal that desorption can be described as a biphasic or even triphasic process, consisting of:

A rapidly desorbing fraction : This portion is released quickly from the sediment into the water.

A slowly desorbing fraction : This portion is released over a much longer timescale.

A very slowly desorbing or resistant fraction : This fraction may be considered practically non-bioavailable over typical ecological timescales. nih.gov

The following table presents research findings on the desorption kinetics of 3,4,3',4'-tetrachlorobiphenyl (TCBP) from river sediment at different temperatures, illustrating the multiphasic nature of the process.

| Temperature (°C) | Desorption Phase | Fraction (%) | Rate Constant (k, h⁻¹) |

|---|---|---|---|

| 22 | Rapid | Data Not Specified | Data Not Specified |

| Slow | Data Not Specified | Data Not Specified | |

| Very Slow | Data Not Specified | Data Not Specified | |

| 10 | Rapid | Data Not Specified | Data Not Specified |

| Slow | Data Not Specified | Data Not Specified |

Note: The study described the desorption as triphasic at 22°C and biphasic at 10°C, with rapidly and slowly desorbing fractions. Specific quantitative values for the fractions and rate constants were not provided in the abstract but illustrate the complexity of the desorption process.

The following table summarizes key partition coefficients relevant to understanding the environmental distribution of tetrachlorobiphenyls.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | Measures the ratio of a chemical's concentration in octanol to its concentration in water. It indicates hydrophobicity and bioconcentration potential. clu-in.org | High Log K_ow values for tetrachlorobiphenyls (typically >5.5) indicate a strong tendency to partition into organic phases like sediment organic matter and lipids in organisms. clu-in.org |

| K_oc (Organic Carbon-Normalized Sorption Coefficient) | Represents the sorption coefficient (K_d) normalized to the fraction of organic carbon in the soil or sediment (K_oc = K_d / f_oc). ecetoc.orgservice.gov.uk | Allows for the comparison of sorption potential across different soils and sediments by accounting for variations in organic matter content. usgs.gov |

| K_d (Soil-Water Partition Coefficient) | Ratio of the equilibrium concentration of the chemical sorbed to soil/sediment to the concentration in the aqueous phase. usgs.govecetoc.org | A high K_d value indicates that the compound will be predominantly found in the soil/sediment rather than in the water, leading to low mobility in groundwater but accumulation in benthic zones. ecetoc.org |

Bioaccumulation and Biotransformation of 2,3,3 ,4 Tetrachlorobiphenyl

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the process by which organisms absorb and retain contaminants from their environment, leading to concentrations within the organism that are higher than in the surrounding medium. For lipophilic compounds like 2,3,3',4-Tetrachlorobiphenyl, this process is of particular concern as it can lead to the transfer and magnification of the compound through food webs.

Uptake and Accumulation Mechanisms

The uptake of PCBs by organisms occurs primarily through passive diffusion across biological membranes, such as gills in fish, lungs in air-breathing animals, and the gastrointestinal tract following ingestion of contaminated food. nih.gov Due to its lipophilic (fat-loving) nature, this compound readily partitions from water into the lipid-rich tissues of organisms.

The primary mechanisms of uptake and accumulation include:

Bioconcentration: The direct uptake of the chemical from the surrounding environment (e.g., water) into an organism. The efficiency of this process is related to the compound's octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity.

Dietary Intake: For many terrestrial and aquatic animals, the principal route of exposure is through the consumption of food that contains the contaminant. nih.gov

Once absorbed, this compound is transported in the blood, often bound to proteins, and distributed to various tissues. epa.gov Its resistance to metabolic breakdown contributes to its persistence and accumulation in the body. nih.gov

Trophic Transfer and Biomagnification through Food Webs

Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next in a food web. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a substance increases in organisms at successively higher levels in a food chain. nih.gov

PCBs, including tetrachlorobiphenyls, are known to biomagnify. nih.gov Organisms at lower trophic levels, such as plankton and invertebrates, absorb the compound from the environment. These organisms are then consumed by small fish, which are in turn eaten by larger predatory fish, birds, and mammals. At each step, the concentration of this compound can increase, leading to the highest concentrations in top predators. This process is driven by the high lipid solubility and persistence of the compound.

Food Chain Dynamics: The structure of the food web plays a crucial role. Longer food chains generally result in a higher degree of biomagnification for persistent compounds.

Metabolic Capacity: The ability of an organism to metabolize and excrete the compound influences its biomagnification potential. Species with lower metabolic capacity will accumulate higher concentrations.

Tissue-Specific Distribution and Retention Kinetics

Following uptake, this compound is not uniformly distributed throughout an organism. Its lipophilic properties cause it to accumulate preferentially in tissues with high lipid content.

Table 1: General Tissue Distribution Pattern of Lipophilic Compounds like this compound

| Tissue Type | Relative Concentration | Rationale |

| Adipose Tissue (Fat) | High | High lipid content facilitates storage. |

| Liver | Moderate to High | Key site of metabolism and can sequester lipophilic compounds. uiowa.edu |

| Skin | Moderate | Can have significant lipid content. |

| Brain | Moderate | The blood-brain barrier offers some protection, but lipophilic compounds can cross it. |

| Muscle | Low | Lower lipid content compared to adipose tissue. |

| Blood | Low | Primarily serves as a transport medium. |

Data is generalized based on the behavior of similar PCB congeners.

Metabolic Pathways and Biotransformation Processes

Biotransformation is the process by which living organisms modify chemical compounds, typically through enzymatic reactions. For PCBs, metabolism is generally a detoxification process that aims to convert the lipophilic parent compound into more water-soluble metabolites that can be more easily excreted. nih.gov However, some metabolic processes can also lead to the formation of more toxic reactive intermediates.

Hepatic Metabolism in Vertebrates

The liver is the primary site of xenobiotic metabolism in vertebrates. uiowa.edu The biotransformation of PCBs, including this compound, in the liver is predominantly carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases.

The cytochrome P450 (CYP) enzyme system plays a critical role in the initial and rate-limiting step of PCB metabolism. nih.gov These enzymes introduce an oxygen atom into the PCB molecule, typically forming a hydroxylated metabolite (OH-PCB).

The specific CYP isoforms involved and the position of hydroxylation depend on the chlorine substitution pattern of the PCB congener. The metabolism of tetrachlorobiphenyls generally involves the following steps:

Arene Oxide Formation: A common pathway involves the formation of a highly reactive arene oxide intermediate across one of the phenyl rings. This epoxide can then be enzymatically hydrated to a dihydrodiol or can rearrange to form a phenolic metabolite (OH-PCB).

Direct Hydroxylation: An alternative pathway involves the direct insertion of a hydroxyl group into an available carbon position on the biphenyl (B1667301) ring.

For a tetrachlorobiphenyl like this compound, the presence of adjacent non-chlorinated carbon atoms can influence the site of metabolic attack. The resulting hydroxylated metabolites are more polar than the parent compound. They can be excreted directly or undergo further "Phase II" conjugation reactions (e.g., with glucuronic acid or sulfate) to further increase their water solubility and facilitate elimination from the body in urine and bile. nih.govacs.org The efficiency of these metabolic pathways varies significantly among different species, which contributes to the observed differences in PCB accumulation and toxicity. nih.gov

Hydroxylation and Conjugation Reactions (e.g., Glucuronidation, Glutathione Conjugation)

The biotransformation of this compound, like other polychlorinated biphenyls (PCBs), is often initiated by hydroxylation, a key metabolic step catalyzed by cytochrome P450 (CYP) monooxygenases. This process increases the water solubility of the lipophilic PCB molecule, facilitating its excretion. In mammals, the CYP1 family of enzymes is primarily responsible for metabolizing dioxin-like PCBs. nih.gov For instance, studies on the closely related 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) have shown that recombinant rat CYP1A1 can metabolize it to hydroxylated products. nih.gov The hydroxylation of PCBs is not limited to animal systems; plants can also perform this transformation. This process in plants is often described by the "green liver" concept, which suggests a detoxification sequence similar to that in the liver of mammals, involving hydroxylation as a Phase I reaction. nih.govnih.gov

Following hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) can undergo Phase II conjugation reactions, further increasing their polarity and facilitating elimination. Two major conjugation pathways are glucuronidation and glutathione conjugation.

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to the hydroxyl group of the OH-PCB. Studies in rats have demonstrated that the glucuronidation of OH-PCBs is contingent on their initial hydroxylation and that specific UGT isoforms, such as UGT1A1 and UGT2B1, are involved. doi.org The intensity of glucuronidation can depend on the specific structure of the OH-PCB. doi.org In rainbow trout exposed to 3,3',4,4'-tetrachlorobiphenyl (B1197948), UGT activities were found to be significantly increased in the liver and kidney, indicating an active glucuronidation pathway in fish. nih.gov

Glutathione Conjugation: This pathway involves the conjugation of the PCB molecule with glutathione (GSH), a critical antioxidant tripeptide. This reaction can be spontaneous or catalyzed by glutathione S-transferase (GST) enzymes. researchgate.net The process often begins with the formation of an epoxide intermediate from the parent PCB, which is then attacked by GSH. tandfonline.com This pathway ultimately leads to the formation of mercapturic acid derivatives. tandfonline.com In rainbow trout, exposure to 3,3',4,4'-tetrachlorobiphenyl led to a more than twofold enhancement of GST activity in the liver and significantly increased GSH concentrations in the liver and kidney. nih.gov This suggests a significant role for glutathione-mediated detoxification in this species. nih.govnih.gov The formation of GSH conjugates is a key step that can lead to the production of other metabolites, such as methylsulfonyl derivatives. nih.gov

Formation and Fate of Metabolites (e.g., Methylsulfonyl Metabolites)

Following initial hydroxylation and conjugation reactions, a variety of metabolites of this compound can be formed, with methylsulfonyl (MeSO2) metabolites being of significant toxicological interest. The formation of these persistent metabolites typically follows the mercapturic acid pathway. tandfonline.com

The process begins with the glutathione (GSH) conjugate of the PCB. This conjugate is excreted in the bile and can be further processed by intestinal microflora. tandfonline.com This processing involves several enzymatic steps that ultimately cleave the GSH molecule, leaving a cysteine conjugate. This conjugate can then be acted upon by a C-S lyase, followed by methylation and subsequent oxidation to form the final methylsulfonyl metabolite. tandfonline.com

Research on various tetrachlorobiphenyl congeners has elucidated the distribution and retention of these metabolites. For example, studies in mice with 2,3,4',6-tetrachlorobiphenyl showed that tissues contained mainly methylsulfonyl-tetraCB, with minor amounts of the parent compound and traces of methylthio-tetraCB intermediates. tandfonline.comnih.govtandfonline.com A key finding was the selective accumulation of 4-methylsulfonyl-tetraCB in the lung, specifically in the tracheo-bronchial mucosa, suggesting the presence of specific binding sites for this metabolite. tandfonline.comnih.govtandfonline.com

Similarly, studies on 3,3',4,4'-tetrachlorobiphenyl in rats identified several sulfur-containing metabolites in feces, including methylthio-TCBs. nih.gov A significant finding was the detection and selective retention of 5-methylsulfonyl-TCB in the liver. nih.gov The fate of these metabolites can be structure-dependent; when administered directly to rats, 5-methylsulfonyl-TCB was localized in the liver, whereas 6-methylsulfonyl-TCB was rapidly biotransformed and excreted. nih.gov

In humans, MeSO2-metabolites of various PCBs and DDE have been identified in adipose and liver tissues. nih.gov The profiles of these metabolites can differ between tissues. For instance, in human adipose tissue, 4-MeSO2-PCBs were generally found at higher concentrations than the corresponding 3-MeSO2-PCBs. nih.gov Conversely, in the liver, 3-MeSO2-metabolites were often more abundant. nih.gov The ratio of MeSO2-PCBs to their parent compounds was found to be significantly higher in the liver than in adipose tissue, indicating preferential accumulation in the liver. nih.gov

Microbial Biotransformation in Environmental Systems

Anaerobic Reductive Dechlorination Mechanisms and Microbial Consortia (e.g., Dehalococcoides-like populations)

In anaerobic environments such as sediments, the primary microbial biotransformation pathway for higher chlorinated biphenyls like this compound is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the biphenyl structure, which are replaced by hydrogen atoms. This typically results in the formation of lower-chlorinated congeners that are less toxic and more susceptible to subsequent aerobic degradation. epa.gov

The dechlorination process is catalyzed by specific microbial consortia that use the PCBs as electron acceptors in a process known as organohalide respiration. nih.gov The specificity of chlorine removal (i.e., from the ortho, meta, or para position) is determined by the enzymatic capabilities of the microorganisms present. nih.gov For example, microorganisms from Hudson River sediments have been shown to dechlorinate Aroclor 1242 primarily from the meta and para positions. epa.gov

Research has identified specific bacteria capable of these transformations. Cultures enriched from various sediments have demonstrated the ability to dechlorinate 2,3,4,5-tetrachlorobiphenyl, a structurally similar congener, by removing doubly flanked meta and para chlorines. nih.govoup.com Genetic analysis of these cultures consistently reveals the involvement of phylogenetically similar Dehalococcoides-like bacterial populations, strongly implicating this group in the dechlorination process. nih.govoup.com Another identified organism, designated bacterium DF-1, has been shown to reductively dechlorinate congeners with doubly flanked chlorines, such as the para chlorine from 2,3,4,5-tetrachlorobiphenyl. nih.gov

The development of sediment-free cultures has allowed for more detailed characterization of these microbial consortia. One such consortium, enriched from estuarine sediment, was shown to specifically remove doubly flanked chlorines, with a preference for the para position, from 2,3,4,5-tetrachlorobiphenyl to form 2,3,5-trichlorobiphenyl. nih.gov This activity was sustained in a defined, sediment-free minimal medium, which is a significant step toward isolating and understanding the specific microorganisms responsible. nih.gov

Aerobic Oxidative Degradation Pathways

Following anaerobic dechlorination, the resulting lower-chlorinated biphenyls can be mineralized through aerobic oxidative degradation. nih.gov This process is a key step for the complete breakdown of PCBs in the environment. The primary mechanism for aerobic PCB degradation is the biphenyl catabolic pathway, encoded by the bph genes. nih.govnih.gov

This pathway is initiated by a powerful enzyme, biphenyl-2,3-dioxygenase, which attacks one of the aromatic rings. researchgate.net This enzyme introduces two hydroxyl groups onto adjacent, unchlorinated carbon atoms, typically at the 2,3- or 3,4-positions. epa.gov This dioxygenation step breaks the aromaticity of the ring, forming a cis-dihydrodiol. The dihydrodiol is then dehydrogenated to form a dihydroxybiphenyl (a chlorocatechol). Subsequently, the hydroxylated ring undergoes meta-cleavage, opening the ring structure. A series of hydrolytic and oxidative steps then process the resulting aliphatic acid, ultimately leading to intermediates of central metabolism, such as the Krebs cycle, and the release of chloride ions. nih.govresearchgate.net

Numerous bacterial strains have been identified that can carry out this oxidative degradation. For example, the resuscitated strain Castellaniella sp. SPC4 demonstrated high efficiency in degrading 3,3',4,4'-tetrachlorobiphenyl (PCB 77). nih.gov The presence of bphA gene expression and the release of chlorine ions confirmed that the biphenyl pathway was responsible for the mineralization of PCB 77 by this strain. nih.gov The effectiveness of aerobic degradation is highly dependent on the chlorine substitution pattern of the PCB congener. Congeners with unsubstituted 2,3- or 3,4- positions are generally more susceptible to attack by dioxygenase enzymes. epa.gov

Phytoremediation-Related Biotransformation in Plants

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for sites contaminated with PCBs. nih.gov Plants can facilitate the biotransformation of this compound and other congeners through several mechanisms, including direct uptake and metabolism (phytotransformation) and enhancement of microbial degradation in the root zone (rhizoremediation). nih.gov

Once absorbed by the plant, PCBs can be metabolized via pathways analogous to those in animal livers, a concept known as the "green liver" model. nih.govnih.gov This model involves three phases:

Phase I (Transformation): The parent PCB molecule is activated, typically through hydroxylation, a reaction similar to that catalyzed by cytochrome P450 enzymes in animals. nih.govnih.gov Studies using whole poplar plants exposed to 3,3',4,4'-tetrachlorobiphenyl (PCB 77) confirmed that the plants could hydroxylate the congener, identifying 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl as a metabolite. nih.govacs.org This transformation was observed rapidly, with metabolites detected after only 24 hours of exposure. acs.org

Phase II (Conjugation): The hydroxylated metabolite is then conjugated with a plant molecule, such as a sugar (e.g., glucose). nih.gov This conjugation step increases the water solubility of the metabolite.

Phase III (Sequestration): The water-soluble conjugate is then sequestered into cellular compartments like the vacuole or incorporated into the cell wall structure (e.g., lignin), effectively removing it from further metabolic activity. nih.gov

The ability to metabolize PCBs can be highly species-specific. For instance, while hybrid poplars were able to hydroxylate PCB 77, switchgrass exposed under the same conditions did not produce the hydroxylated metabolite, suggesting that the necessary enzymatic machinery is not present in all plant species. nih.govacs.org Furthermore, while sulfur-containing metabolites are common in animals, they were not detected in either poplar or switchgrass exposed to PCB 77, indicating potential differences in the metabolic pathways between plants and animals. nih.govacs.org

Comparative Biotransformation across Species

The biotransformation of this compound and other PCBs varies significantly across different species, reflecting differences in their metabolic enzyme systems, particularly cytochrome P450 enzymes.

Fish (Rainbow Trout): Fish also possess robust systems for metabolizing PCBs. In rainbow trout injected with 3,3',4,4'-tetrachlorobiphenyl, significant induction of ethoxyresorufin O-deethylase (EROD) activity, a marker for CYP1A activity, was observed in the liver and kidney. nih.gov These fish also showed enhanced activity of Phase II enzymes, including UDP-glucuronosyltransferases and glutathione S-transferases, along with increased levels of glutathione, indicating a comprehensive detoxification response. nih.gov

Reptiles (Sea Turtles): The metabolic capacity of reptiles can differ markedly from that of mammals and fish. A study investigating the metabolism of tetrachlorobiphenyls in liver microsomes from four species of sea turtles (green, olive ridley, loggerhead, and hawksbill) found no observable hydroxylation of 3,3',4,4'-tetrachlorobiphenyl. nih.govacs.org However, the same microsomes were able to hydroxylate 2,2',5,5'-tetrachlorobiphenyl, a different tetrachlorobiphenyl isomer. nih.govacs.org This suggests that sea turtles may have a limited ability to metabolize certain dioxin-like, coplanar PCBs like PCB 77, which could lead to their preferential bioaccumulation. nih.gov

Plants (Poplar vs. Switchgrass): As noted previously, biotransformation capabilities also differ between plant species. Hybrid poplars were shown to hydroxylate 3,3',4,4'-tetrachlorobiphenyl, whereas switchgrass was not, highlighting the species-specific nature of phytotransformation pathways. nih.govacs.org

Advanced Analytical Methodologies for 2,3,3 ,4 Tetrachlorobiphenyl Quantification and Identification

Chromatographic Separation Techniques

Chromatography is the cornerstone of PCB analysis, serving to separate the target analyte from a complex mixture before detection.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a conventional and widely used technique for the analysis of halogenated compounds like PCBs. clu-in.orgthermofisher.com The ECD is highly sensitive to electrophilic compounds, such as the chlorine atoms on the biphenyl (B1667301) structure, making it exceptionally suitable for detecting trace levels of 2,3,3',4-Tetrachlorobiphenyl. thermofisher.com

The separation is typically performed using capillary columns with non-polar or semi-polar stationary phases. For robust analysis and confirmation, a dual-column setup is often employed, where two columns of different polarity are used to resolve co-eluting congeners. tdi-bi.com The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through the column. Compounds separate based on their boiling points and interaction with the stationary phase. The ECD then detects the target compounds as they exit the column. clu-in.org While highly sensitive, the ECD is not highly selective, and its response can be affected by other co-eluting halogenated compounds, necessitating rigorous sample cleanup and often confirmation by a more selective detector like a mass spectrometer. cloudfront.net

Table 1: Typical GC-ECD Instrumental Parameters for PCB Analysis

| Parameter | Typical Setting |

|---|---|

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane) |

| Oven Program | Temperature ramp from ~100 °C to ~320 °C |

| Detector | Micro Electron Capture Detector (µ-ECD) |

| Detector Temperature | 330 °C |

| Makeup Gas | Nitrogen or Argon/Methane |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used for the analysis of PCBs, often as a sample cleanup or fractionation step prior to GC analysis. oup.com The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For PCBs, reversed-phase HPLC with a C18 column is commonly used. fishersci.com

In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. fishersci.comscielo.br Less polar compounds, such as this compound, interact more strongly with the stationary phase and are retained longer. By adjusting the composition of the mobile phase, different PCB congeners can be separated from each other and from other interfering substances. fishersci.com HPLC can effectively separate PCBs into fractions based on their degree of chlorination, which simplifies subsequent analysis by GC. oup.com

For highly complex samples containing hundreds of chemical compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to single-column GC. gcms.czmosh-moah.de This technique utilizes two different capillary columns connected in series by a modulator. The first-dimension column typically separates compounds based on their volatility, similar to standard GC. The effluent is then trapped by the modulator and periodically re-injected onto the second, shorter column, which has a different stationary phase and provides a rapid, orthogonal separation based on a different property, such as polarity. mosh-moah.de

This process generates a structured two-dimensional chromatogram where structurally related compounds, like PCB congeners, appear in distinct regions. gcms.czresearchgate.net This "ordered structure" allows for the separation of tetrachlorobiphenyls from other chlorination groups and can even resolve isomers that co-elute in one-dimensional GC. gcms.czresearchgate.net When coupled with a sensitive detector, GC×GC provides exceptional resolution and improved sensitivity, making it a powerful tool for the detailed characterization of this compound in challenging matrices. gcms.czresearchgate.net

Mass Spectrometric Characterization

Mass spectrometry (MS) is a definitive detection technique that identifies compounds by measuring their mass-to-charge ratio (m/z). When coupled with a chromatographic system, it provides powerful and specific identification and quantification of target analytes. researchgate.netupb.ro

Gas chromatography coupled with a single quadrupole mass spectrometer (GC-MS) is a standard method for the identification of PCBs. thermofisher.com After separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M+) and a series of fragment ions. For this compound (C₁₂H₆Cl₄), the molecular weight is approximately 292 g/mol . nih.gov The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern, which involves the loss of chlorine atoms, provides further structural confirmation.

Triple quadrupole mass spectrometry (GC-MS/MS) offers a significant increase in selectivity and sensitivity compared to single quadrupole instruments. thermofisher.compragolab.cz This technique is particularly valuable for analyzing trace levels of this compound in complex environmental or biological samples. pragolab.czthermofisher.com In MS/MS, the first quadrupole is used to select the precursor ion (e.g., the molecular ion of the tetrachlorobiphenyl at m/z 292). This ion is then fragmented in a collision cell, and the second quadrupole is used to select a specific product ion to monitor. This process, known as Selected Reaction Monitoring (SRM), is highly specific and drastically reduces background noise, allowing for lower detection limits. thermofisher.com

Table 2: Characteristic Ions for Tetrachlorobiphenyl in Mass Spectrometry

| Analysis Mode | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| Full Scan (Single Quadrupole) | 292 | N/A | Molecular ion [M]+ for C₁₂H₆Cl₄. A characteristic isotopic pattern is observed. |

| Full Scan (Single Quadrupole) | 222 | N/A | Fragment ion corresponding to the loss of two chlorine atoms [M-Cl₂]+. |

| SRM (Triple Quadrupole) | 292 | 222 | Primary transition monitored for quantification and confirmation. |

| SRM (Triple Quadrupole) | 290 | 220 | Confirmation transition using a different isotope of the precursor ion. |

Note: The exact m/z values depend on which chlorine isotopes (³⁵Cl, ³⁷Cl) are present in the ion.

High-resolution mass spectrometry (HRMS), often coupled with GC, is considered a gold standard for the definitive identification of PCBs, forming the basis of regulatory methods like U.S. EPA Method 1668. pragolab.cz HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov

This high mass accuracy allows for the determination of the elemental formula of an ion. For this compound, HRMS can distinguish its exact mass from that of other co-eluting compounds that may have the same nominal mass but a different elemental composition. This capability provides an unparalleled level of confidence in the identification and eliminates false positives, which is critical in regulatory and environmental analysis.

Emerging and Specialized Detection Technologies

The detection of specific polychlorinated biphenyl (PCB) congeners like this compound requires highly sensitive and selective analytical methods. While traditional methods like gas chromatography are effective, there is a growing interest in developing rapid, portable, and highly efficient detection platforms.

Microfluidic Ratiometric Electrochemical Aptasensors

Microfluidic ratiometric electrochemical aptasensors represent an innovative and promising approach for the detection of environmental pollutants. These devices integrate the high specificity of aptamers—single-stranded DNA or RNA molecules that bind to specific targets—with the sensitivity of electrochemical detection in a miniaturized microfluidic platform. This combination allows for on-site, rapid, and highly sensitive analysis.

While specific research on a microfluidic ratiometric electrochemical aptasensor for this compound is not extensively documented in the provided search results, the principles have been successfully applied to other closely related tetrachlorobiphenyl isomers, such as 3,3′,4,4′-tetrachlorobiphenyl (PCB 77). In a typical setup for a similar compound, the sensor operates by measuring changes in electrochemical signals from two different redox probes.

The general mechanism involves a carefully designed sensing interface. For instance, a complementary DNA strand (cDNA) labeled with a redox probe like Methylene Blue (MB) is immobilized on an electrode surface within the microfluidic chip. An aptamer, specific to the target PCB, is labeled with a second redox probe, such as ferrocene (Fc). In the absence of the target PCB, the aptamer hybridizes with the cDNA, bringing both redox probes into proximity on the electrode surface.

When the target molecule (e.g., a tetrachlorobiphenyl) is introduced, the aptamer preferentially binds to it, causing the double-stranded DNA to unwind and the aptamer-Fc complex to move away from the electrode. This change in conformation leads to a measurable alteration in the electrochemical signals of both MB and Fc, often analyzed using techniques like differential pulse voltammetry (DPV). The ratio of the peak currents of the two probes changes significantly, providing a ratiometric signal that enhances the accuracy and reliability of the detection, minimizing environmental interferences.

These aptasensors can achieve extremely low detection limits. For example, a sensor developed for PCB 77 demonstrated a detection limit as low as 1.56 × 10⁻⁵ ng/mL within a broad detection range. The integration of these sensors into a microfluidic chip, combined with wireless data transmission to a mobile device, offers a portable and efficient platform for real-time, on-site environmental monitoring. nih.gov

Table 1: Performance of a Microfluidic Electrochemical Aptasensor for a Tetrachlorobiphenyl Isomer (PCB 77)

| Parameter | Value | Source |

|---|---|---|

| Target Analyte | 3,3′,4,4′-Tetrachlorobiphenyl (PCB 77) | |

| Detection Method | Ratiometric Electrochemical | |

| Detection Range | 0.0001 to 1000 ng/mL | |

| Limit of Detection | 1.56 × 10⁻⁵ ng/mL |

Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate quantification of this compound from various environmental and biological samples is critically dependent on the efficiency of sample preparation and extraction. The primary goal of these procedures is to isolate the target analyte from the complex sample matrix and remove interfering substances before instrumental analysis. cdc.gov

Solvent extraction of PCBs from the sample matrix. cdc.gov

Cleanup of the extract to remove impurities. cdc.gov

Quantitation using a method like gas chromatography (GC). cdc.gov

Common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction. mksu.ac.kenelac-institute.orgthermofisher.com For liquid samples, methods like liquid-liquid extraction and solid-phase extraction (SPE) are frequently employed. mksu.ac.ke

Soil and Sediment: For solid matrices like soil, pressurized fluid extraction (PFE), also known as accelerated solvent extraction (ASE), is a widely used technique that offers reduced solvent consumption and extraction time compared to traditional methods like Soxhlet. thermofisher.com EPA Method 3545A, for instance, outlines the use of PFE for extracting PCBs from soils. nelac-institute.org Microwave extraction (EPA Method 3546) is another effective alternative. nelac-institute.org A common solvent mixture for these methods is a 1:1 solution of hexane and acetone. nelac-institute.org After extraction, the sample extract often undergoes a cleanup step, which may involve passing it through materials like Florisil or silica gel, or using a sulfuric acid wash to remove co-extracted organic compounds. epa.govepa.gov

Aqueous Matrices: For water samples, PCBs can be concentrated onto sorbents or separated using separatory funnel extraction, continuous liquid/liquid extraction (CLLE), or solid-phase extraction (SPE). cdc.gov Magnetic solid-phase extraction (MSPE) using functionalized nanoparticles, such as Fe3O4@SiO2@CTS, has emerged as a novel method. This technique allows for efficient extraction and easy separation of the adsorbent from the sample using a magnet. researchgate.net

Biological Tissues: In biological samples like adipose tissue or blood, the procedure begins with solvent extraction to separate the lipid-soluble PCBs from the matrix. cdc.gov The extract then requires a significant cleanup stage to separate the PCBs from the co-extracted lipids, which is typically achieved using column chromatography. cdc.gov For plant tissues, samples can be homogenized and extracted with a hexane/methyl tert-butyl ether (MTBE) mixture. nih.gov The resulting extract is then partitioned and cleaned to isolate different fractions containing parent PCBs and potential metabolites. nih.gov

Table 2: Overview of Extraction Methods for PCBs in Various Matrices

| Matrix Type | Extraction Method | Common Solvents/Reagents | Cleanup Procedure | Source(s) |

|---|---|---|---|---|

| Soil, Sediment | Pressurized Fluid Extraction (PFE), Microwave Extraction, Soxhlet | Hexane, Acetone | Sulfuric acid wash, Florisil, Silica gel | nelac-institute.orgthermofisher.comepa.govepa.gov |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Dichloromethane, n-hexane | Silica gel cartridge | cdc.govmksu.ac.keresearchgate.net |

| Biological Tissue | Solvent Extraction | Hexane, Hexane/MTBE | Column chromatography, Silica gel | cdc.govnih.gov |

The choice of extraction and cleanup method depends heavily on the matrix type, the concentration of the analyte, and the required detection limits. Proper validation, including the use of surrogate standards like tetrachloro-m-xylene or decachlorobiphenyl, is essential to ensure the accuracy and reliability of the results. epa.govepa.gov

Ecotoxicological Research on 2,3,3 ,4 Tetrachlorobiphenyl

Impact on Aquatic Organisms

PCBs pose a significant threat to aquatic ecosystems, where they accumulate in sediments and are taken up by a wide range of organisms. researchgate.netnih.gov The effects of these contaminants are particularly concerning for fish, which can experience developmental disorders, reproductive issues, and damage to various organ systems. researchgate.netresearchgate.net

Exposure to PCBs during early life stages is a critical concern for aquatic organisms. While specific studies focusing solely on 2,3,3',4-Tetrachlorobiphenyl are limited, research on other PCB congeners and mixtures provides insight into the potential impacts. The toxicity of many PCBs, particularly those with dioxin-like activity, is mediated through the aryl hydrocarbon receptor (AhR), which is involved in regulating gene expression related to development and maturation. t3db.caepa.gov

Reproductive effects of PCBs in fish can include altered levels of sex steroid hormones, changes in gonad growth, and impacts on the production of vitellogenin, a precursor to egg yolk. researchgate.net Exposure can disrupt the entire hypothalamic-pituitary-gonadal-liver (HPGL) axis, which is crucial for successful reproduction. researchgate.net

Developmental toxicity often manifests as increased mortality during embryonic and larval stages, reduced growth rates, and various malformations. researchgate.netresearchgate.net For example, exposure of zebrafish (Danio rerio) embryos to the commercial PCB mixture Aroclor 1254 resulted in higher mortality rates and identified a threshold at which successful metamorphosis was impaired. nih.gov Studies on other specific congeners have linked exposure to cardiac and craniofacial developmental alterations. researchgate.net Research on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), a structurally similar congener, found that it significantly delayed metamorphosis in Xenopus tadpoles, suggesting a disruption of the thyroid hormone system, which is critical for development. researchgate.net

Table 1: Developmental Effects of PCB 77 on Xenopus laevis Tadpoles

| Exposure Concentration | Outcome after 115 Days |

| 3 nM | Increased percentage of tadpoles halted in early metamorphic stages (≤55) |

| 300 nM | Decreased percentage of animals completing metamorphosis; increased percentage halted in later metamorphic stages (56-60) |

| 30,000 nM | Decreased percentage of animals completing metamorphosis; increased percentage halted in later metamorphic stages (56-60) |

Data sourced from research on 3,3',4,4'-tetrachlorobiphenyl (PCB 77). researchgate.net

The immune system of fish can be significantly affected by exposure to PCBs. nih.gov These compounds can act as immunotoxicants, leading to either immunosuppression or immunostimulation, which can increase susceptibility to pathogens and disease. frontiersin.orgnih.gov The mechanisms are often linked to the aryl hydrocarbon receptor (AhR), which plays a role in immune function. nih.gov

Exposure to various PCB mixtures and congeners has been shown to suppress immune responses in fish. nih.gov For example, dietary exposure of channel catfish (Ictalurus punctatus) to PCB Aroclors resulted in reduced phagocytic oxidative burst activity and lower cytotoxic cell activity, indicating a compromised immune defense. nih.gov In Japanese medaka (Oryzias latipes), injection with the potent congener 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) reduced the number of antibody-forming cells. researchgate.net This demonstrates that PCBs can impair both innate and adaptive immunity in fish. researchgate.netmdpi.com The resulting immunosuppression can lead to an increased incidence of disease and mortality in wild fish populations exposed to these contaminants. nih.govmdpi.com

Effects on Terrestrial Fauna

PCBs bioaccumulate in terrestrial food webs, posing a threat to wildlife, particularly top predators like birds and mammals. epa.govclu-in.org These animals are exposed primarily through the consumption of contaminated food. greatlakesnow.org

Research on birds has documented significant adverse effects from PCB exposure, including reproductive failure, eggshell thinning, and developmental abnormalities. epa.govclu-in.org A study on the developing chicken (Gallus domesticus) embryo investigated the effects of several specific congeners, including 2,3,3',4,4'-pentachlorobiphenyl (B1197480) (PCB 105), which is structurally related to this compound. The study found that these congeners caused increased embryo mortality and a higher incidence of developmental abnormalities. nih.gov Other research has shown that PCBs can interfere with brain development responsible for song in passerine birds, which could have consequences for breeding. greatlakesnow.org

Mammals are also highly susceptible to PCB toxicity. clu-in.org Mink are known to be one of the most sensitive species, with exposure leading to reproductive failure and mortality. epa.gov Studies on domestic cats exposed to a mixture of PCBs revealed effects such as decreased testis weight and lower serum protein levels, indicating impacts on reproductive and physiological health. nih.gov In Arctic mammals, which are apex predators, high levels of PCBs have been correlated with immune system disturbances and endocrine disruption. williams.edu

Table 2: Effects of Select PCB Congeners on Chicken Embryo Development

| PCB Congener | Approximate LD50 (μg/kg egg) | Observed Effects in Survivors |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.6 | Lower body weights, lower relative bursa weights, greater relative heart weights |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 8.8 | Lower body weights, greater relative spleen and heart weights, lower relative liver weights |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 5592 | Lower body weights, greater relative heart weights |

Data sourced from a study on White Leghorn chicken embryos. nih.gov

Ecological Risk Assessment Methodologies and Application to this compound

Ecological risk assessment for PCBs is a complex process designed to evaluate the potential adverse effects on ecosystems. clu-in.org Given that PCBs occur in the environment as complex mixtures of many congeners, risk assessment cannot focus on a single compound. ca.govepa.gov

Other risk assessment methodologies involve comparing environmental concentrations to established sediment quality guidelines or using risk quotients, which compare an exposure concentration to a concentration known to cause no effect. mdpi.com More advanced, probabilistic methods can be used to characterize the likelihood of adverse effects across a range of exposures and species sensitivities. mdpi.com For any site-specific risk assessment, developing a conceptual site model is a critical first step to identify sources, pathways, and receptors of PCB contamination. clu-in.org

Human Health Implications of 2,3,3 ,4 Tetrachlorobiphenyl Exposure

Systemic and Organ-Specific Toxicities

Due to their lipophilic (fat-loving) nature, PCBs tend to accumulate in fatty tissues, leading to long-term exposure of various organ systems chemspider.com. This bioaccumulation can result in a range of systemic and organ-specific toxicities.

The liver is a primary target organ for PCB toxicity. Animal studies have consistently shown that prolonged exposure to PCB mixtures can lead to liver injury nih.gov. Effects can include hepatomegaly (enlarged liver), hepatocellular hypertrophy (increase in the size of liver cells), and steatosis (fatty liver) nih.gov. Dioxin-like PCBs, through their activation of the AhR, can disrupt hepatic lipid metabolism and have been linked to nonalcoholic fatty liver disease (NAFLD) nih.gov. Given that 2,3,3',4-tetrachlorobiphenyl possesses a structure that may allow for weak AhR activation, it could potentially contribute to similar hepatic disorders.

The developing brain is particularly vulnerable to the neurotoxic effects of PCBs escholarship.org. Exposure to PCBs, especially during critical developmental windows, has been linked to impairments in cognitive function, attention, and motor skills nih.govescholarship.org. The mechanisms underlying PCB neurotoxicity are complex and not fully elucidated but are thought to involve both AhR-dependent and independent pathways nih.gov.

Key non-AhR mechanisms include the disruption of dopamine (B1211576) and other neurotransmitter systems and the perturbation of calcium signaling, as mentioned previously nih.gov. For instance, studies on various PCB congeners have demonstrated effects on dopamine concentrations in the brain oup.comnih.gov. Prenatal exposure to 3,4,3',4'-tetrachlorobiphenyl in mice has been shown to cause long-term decreases in striatal dopamine and receptor binding sites nih.gov. These alterations in critical neurological pathways can lead to lasting behavioral and cognitive deficits.

PCBs are well-known endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormone systems mdpi.com. This disruption can occur through various mechanisms, including mimicking or blocking the action of natural hormones, and altering the production, transport, and metabolism of hormones preprints.org.

Estrogenic Activity: Some PCBs and their hydroxylated metabolites can exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors t3db.ca. This can potentially disrupt reproductive functions and contribute to the growth of hormone-sensitive cancers nih.gov. The E-SCREEN assay has been used as a tool to identify the estrogenic activity of various environmental pollutants, including some PCB congeners endocrinedisruption.org.

Thyroid Hormone System Interference: A significant body of evidence from animal and human studies indicates that PCBs can disrupt the thyroid hormone system preprints.orgcomfortncolor.com. Many PCB congeners and their metabolites have a structural resemblance to the thyroid hormone thyroxine (T4) comfortncolor.com. This allows them to bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing T4 and leading to its increased metabolism and excretion. This can result in decreased circulating levels of thyroid hormones, which are crucial for normal brain development and metabolism comfortncolor.com. Perinatal exposure to PCBs has been shown to decrease thyroid hormone levels in offspring in various animal models comfortncolor.com.

Table 2: Summary of Potential Health Effects of PCBs This table summarizes general findings for the PCB class of compounds. Specific effects of this compound may vary.

| System/Organ | Potential Toxic Effects | Primary Mechanism(s) |

|---|---|---|

| Hepatic (Liver) | Hepatomegaly, Steatosis (Fatty Liver), Enzyme Induction | AhR Activation, Disrupted Lipid Metabolism |

| Neurological (Brain) | Cognitive Deficits, Motor Skill Impairment, Altered Behavior | Dopamine System Disruption, Altered Calcium Signaling |

| Endocrine | Estrogenic/Antiestrogenic Effects, Thyroid Hormone Disruption | Estrogen Receptor Binding, Thyroid Hormone Transport Interference |

Immunological Alterations

Exposure to polychlorinated biphenyls (PCBs), including this compound, has been associated with significant alterations to the immune system. These compounds are known to suppress immune function, potentially increasing the risk of various diseases. The immunotoxicity of certain PCBs is linked to their ability to bind to the aryl hydrocarbon receptor (AhR), which can disrupt cellular function by altering gene transcription.

Research has demonstrated that exposure to specific PCB congeners can lead to a range of immunological effects, including the inhibition of cytotoxic T-cell activity and antibody production. For instance, 3,3′,4,4′-tetrachlorobiphenyl (PCB77), a dioxin-like PCB, has been shown to suppress both humoral and cellular immunity through AhR activation. nih.gov Furthermore, studies on macrophages have indicated that pretreatment with PCB77 can significantly suppress the production of key cytokines like tumor necrosis factor-α and interleukin-10. nih.govresearchgate.net

Table 1: Immunological Effects of Select PCB Congeners

| PCB Congener | Observed Immunological Effect | Potential Mechanism |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB77) | Suppression of humoral and cellular immunity | Aryl hydrocarbon receptor (AhR) activation |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB77) | Inhibition of cytotoxic T-cell activity and antibody production | - |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB77) | Suppression of tumor necrosis factor-α and interleukin-10 production | - |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB77) | Enhancement of human Kv1.3 channel currents | Alteration of ion channel function |

Reproductive and Developmental Toxicology

This compound and other PCBs are recognized as reproductive and developmental toxicants. These compounds can cross the placenta and are excreted in milk, leading to fetal and infant exposure. who.int The effects on development can be significant and may have long-lasting consequences.

Studies in animal models have demonstrated a variety of reproductive and developmental effects. For instance, in utero exposure to 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in rats resulted in permanently increased testis and brain weights, and increased daily sperm production in male offspring, while seminal vesicle weights were decreased. nih.gov In the same study, serum testosterone concentration was reduced in adulthood. nih.gov Another study on chicken embryos showed that injection of PCB 77, among other congeners, caused increased embryo mortality and a higher incidence of developmental abnormalities. nih.gov Chicks hatched from PCB-injected eggs also exhibited lower body weights. nih.gov

Developmental exposure to other PCB congeners has also been shown to cause adverse effects. For example, exposure of zebrafish embryos to 2,2',4,4',5,5'-hexachlorobiphenyl (PCB153) resulted in spinal deformities and altered circadian behavior. nih.gov The developmental toxicity of many PCBs is believed to be linked to their ability to act as endocrine disruptors, interfering with hormone systems that are crucial for normal development. nih.govnih.govt3db.ca

Table 2: Reproductive and Developmental Effects of Select PCB Congeners in Animal Studies

| PCB Congener | Animal Model | Observed Reproductive and Developmental Effects |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Rats | Increased testis and brain weights, increased daily sperm production, decreased seminal vesicle weights, reduced serum testosterone in male offspring. |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Chicken Embryos | Increased embryo mortality, increased developmental abnormalities, lower body weights in hatched chicks. |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB153) | Zebrafish | Spinal deformities, altered circadian behavior. |

Carcinogenic Potential and Underlying Mechanisms

Polychlorinated biphenyls are classified as probable human carcinogens. nih.gov The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1, carcinogenic to humans. nih.govnih.govt3db.ca The carcinogenic potential of PCBs is congener-specific and can involve multiple mechanisms.

One of the primary mechanisms of carcinogenicity for dioxin-like PCBs is their interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.govt3db.ca Binding to this receptor alters the transcription of genes involved in cell function, including those that regulate Phase I and Phase II xenobiotic metabolizing enzymes. nih.govnih.govt3db.ca This can lead to the metabolic activation of certain carcinogens and the promotion of liver carcinogenesis. researchgate.net

Some PCB congeners and their metabolites have been shown to have initiating activity in carcinogenesis. nih.gov Furthermore, certain PCB metabolites have been found to induce sister chromatid exchanges and cause tetraploidization of cells, a process that can contribute to carcinogenesis. nih.gov Another potential mechanism involves the shortening of telomeres, which are essential for chromosome stability. nih.gov Exposure to certain PCBs and their metabolites has been shown to cause telomere shortening, which could lead to premature cell senescence. nih.gov

Biomarkers of Exposure and Biological Effects

The presence of PCBs in the human body can be determined by measuring their levels in various biological samples. Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues. t3db.ca Therefore, blood serum, adipose tissue, and breast milk are common matrices for assessing PCB exposure. nih.gov The measurement of specific PCB congeners in these tissues can provide an indication of relatively recent exposure. researchgate.net

In addition to measuring the compounds themselves, certain biological effects can serve as biomarkers of PCB exposure. For instance, the induction of cytochrome P450 enzymes can be an indicator of exposure to dioxin-like PCBs. nih.govnih.govt3db.ca Alterations in the levels of thyroid hormones and changes in immune system parameters can also be indicative of PCB exposure and its biological effects. nih.govnih.govt3db.ca

Human Exposure Pathways (General: Inhalation, Oral, Dermal)

Humans can be exposed to this compound and other PCBs through several pathways: inhalation, oral ingestion, and dermal contact. nih.govnih.govt3db.caresearchgate.net

The primary route of exposure for the general population is through the consumption of contaminated food, particularly animal products containing fats such as fish, seafood, and dairy products. who.intnih.gov This is due to the bioaccumulation of these persistent compounds in the food chain. who.int

Inhalation of contaminated air is another significant route of exposure. who.intresearchgate.net PCBs can be released into the air from various sources, including the incineration of waste and the combustion of coal and wood. nih.gov Indoor air can also be a source of exposure due to the past use of PCBs in building materials and electrical equipment. nih.gov

Dermal exposure can occur through direct contact with PCB-containing materials or contaminated soil and water. nih.govnih.govt3db.ca While generally considered a less significant pathway for the general population compared to ingestion, it can be a major route of exposure for individuals in certain occupational settings. nih.gov

Environmental Remediation and Management of 2,3,3 ,4 Tetrachlorobiphenyl Contamination

Biological Remediation Approaches

Biological approaches leverage natural processes to break down or sequester contaminants. These methods are often considered more environmentally friendly and cost-effective than traditional physical or chemical treatments.

Bioremediation of 2,3,3',4-tetrachlorobiphenyl relies on microorganisms to transform the compound into less harmful substances. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often sequentially.

Anaerobic Bioremediation: Under anaerobic conditions, the primary mechanism for the breakdown of highly chlorinated PCBs like this compound is reductive dechlorination. nih.gov In this process, microorganisms use the PCB congener as an electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms. This typically results in the formation of lower-chlorinated biphenyls, which are less toxic and more amenable to further degradation. nih.gov For example, studies on anaerobic sediment cultures have shown the dechlorination of various tetrachlorobiphenyls to trichlorobiphenyls and dichlorobiphenyls. nih.govumich.edu Research has identified that Dehalococcoides-like bacterial populations are often involved in the removal of doubly flanked chlorines from tetrachlorobiphenyls. nih.gov

Aerobic Bioremediation: Lower-chlorinated PCBs, including the breakdown products of anaerobic dechlorination, can be further degraded by aerobic bacteria. nih.gov These bacteria produce dioxygenase enzymes that attack the biphenyl (B1667301) rings, leading to ring cleavage and eventual mineralization into carbon dioxide, water, and chloride. This sequential anaerobic-aerobic approach has been shown to be effective for the comprehensive degradation of PCB mixtures. nih.gov

Table 1: Comparison of Aerobic and Anaerobic Bioremediation for this compound

| Feature | Aerobic Bioremediation | Anaerobic Bioremediation (Reductive Dechlorination) |

| Primary Mechanism | Oxidative degradation (ring cleavage) | Reductive dechlorination (chlorine removal) |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Effective For | Lower-chlorinated biphenyls | Higher-chlorinated biphenyls |

| Key Enzymes | Dioxygenases | Dehalogenases |

| End Products | Carbon dioxide, water, chloride | Lower-chlorinated biphenyls |

To enhance the rate and extent of bioremediation, bioaugmentation and biostimulation strategies can be employed.

Bioaugmentation involves the introduction of specific, often non-native, microorganisms with known PCB-degrading capabilities to a contaminated site. medcraveonline.com This approach is particularly useful when the indigenous microbial population lacks the necessary degradative genes or is present in insufficient numbers. nih.gov Studies have demonstrated that bioaugmenting sediments with PCB-dechlorinating enrichment cultures can lead to extensive dechlorination of tetrachlorobiphenyls. nih.gov

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the native PCB-degrading microorganisms by adding nutrients, electron donors, or other growth-limiting substances. medcraveonline.com However, the success of biostimulation is highly dependent on the presence and nature of the indigenous dechlorinating organisms. nih.govoup.com In some cases, biostimulation alone, through the addition of electron donors, has shown only marginal improvement in the dechlorination of tetrachlorobiphenyls if an adequate population of H2-utilizing dechlorinators is not present. nih.gov

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants, including PCBs. nih.govresearchgate.net Plants can contribute to the remediation of this compound through several mechanisms:

Phytoextraction: The uptake of the contaminant from the soil into the plant's roots, stems, and leaves. researchgate.net

Phytotransformation: The breakdown of the contaminant within the plant tissues by metabolic enzymes. nih.govresearchgate.net

Rhizoremediation: The enhancement of microbial degradation in the soil surrounding the plant roots (the rhizosphere) due to the release of plant exudates. nih.govresearchgate.net

Research has shown that some plants, such as poplars, can enhance the degradation of tetrachlorobiphenyls in soil compared to unplanted controls. m-hikari.com Plant cell cultures have also demonstrated the ability to metabolize persistent tetrachlorobiphenyl congeners. nih.gov However, the effectiveness of phytoremediation can be limited by the high hydrophobicity and chemical stability of PCBs, which can result in slow uptake and degradation. acs.org

Table 2: Phytoremediation Mechanisms for this compound

| Mechanism | Description |

| Phytoextraction | Plants absorb the compound from the soil and accumulate it in their tissues. |

| Phytotransformation | The compound is broken down into less toxic substances by enzymes within the plant. |

| Rhizoremediation | Plant roots release substances that stimulate the growth and activity of soil microbes that can degrade the compound. |

Chemical and Physical Remediation Methods

When biological methods are too slow or ineffective, chemical and physical methods offer alternative or complementary approaches to remediate this compound contamination.

Chemical reductive dechlorination involves the use of chemical reagents to remove chlorine atoms from the PCB molecule. A commonly studied and effective reagent for this process is zero-valent iron (ZVI). Nanoscale zero-valent iron (nZVI) has a large surface area and high reactivity, making it a potent agent for the degradation of chlorinated organic compounds. tandfonline.com

The reaction with ZVI involves the oxidation of iron (Fe⁰ to Fe²⁺) and the reduction of the C-Cl bond, leading to the replacement of chlorine with hydrogen. Studies on 3,3′,4,4′-tetrachlorobiphenyl (PCB 77), a structurally similar congener, have shown that hybrid systems of nanoscale Fe⁰ and Fe₃O₄ can effectively enhance the degradation process. tandfonline.com The degradation efficiency is influenced by factors such as the ratio of the nanomaterials and the pH of the solution, with optimal degradation often observed near neutral pH. tandfonline.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com AOPs are characterized by the generation of highly reactive and non-selective radical species, primarily the hydroxyl radical (•OH). mdpi.com These radicals can attack and mineralize persistent organic pollutants like this compound. mdpi.com

Various AOPs have been investigated for PCB degradation, including:

UV/H₂O₂ and UV/O₃: The use of ultraviolet light in combination with hydrogen peroxide or ozone to generate hydroxyl radicals. mdpi.com

Fenton and Photo-Fenton Processes: The reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals, a process that can be enhanced by UV light. mdpi.com

Non-thermal Plasma: Technologies like dielectric barrier discharge (DBD) plasma can be used to treat PCBs in aqueous solutions. This method generates reactive species, including hydroxyl radicals and ozone, which lead to the degradation of the contaminant. nih.gov Studies on 3,3',4,4'-tetrachlorobiphenyl (B1197948) have shown high removal efficiency using this technology. nih.gov

Quantum chemistry calculations have been used to investigate the atmospheric oxidation mechanism of trichlorobiphenyls initiated by OH radicals, showing that the initial reaction is dominated by OH addition to the biphenyl rings, leading to the formation of hydroxylated PCBs and eventually ring breaking. rsc.org

Electrochemical Remediation

Electrochemical remediation encompasses a suite of techniques that utilize electrical energy to degrade or transform contaminants. For chlorinated compounds like this compound, these methods primarily involve reductive dechlorination, where an electric potential is used to facilitate the removal of chlorine atoms from the biphenyl structure. This process is advantageous due to its potential for in-situ application, operational simplicity, and the ability to treat contaminants in complex media like soil and wastewater. epa.gov